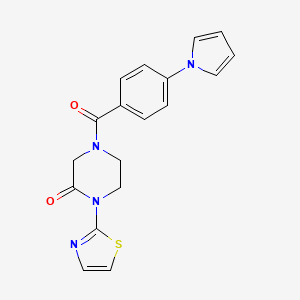

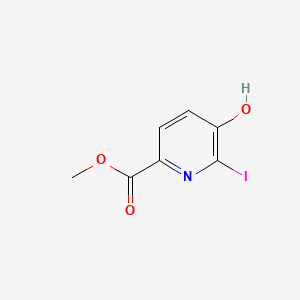

Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate” is a chemical compound with the molecular formula C7H6INO3. It is a derivative of “Methyl 5-hydroxy-2-pyridinecarboxylate”, which has the molecular formula C7H7NO3 .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 279.033. The related compound “Methyl 5-hydroxy-2-pyridinecarboxylate” has an average mass of 153.135 Da and a monoisotopic mass of 153.042587 Da .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic compounds. For instance, it can participate in phosphine-catalyzed [4 + 2] annulations to synthesize highly functionalized tetrahydropyridines, demonstrating its utility in creating compounds with potential biological activity (Zhu, Lan, & Kwon, 2003). Additionally, its involvement in oxidative damage studies, such as the elucidation of oxidative products of 5-methylcytosine in DNA, suggests its indirect role in understanding and manipulating biological molecules (Zuo, Boorstein, & Teebor, 1995).

Drug Discovery and Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential therapeutic effects. For example, compounds synthesized from pyridinecarboxylate derivatives have been evaluated for their antimicrobial activities, highlighting the chemical's relevance in the development of new antibiotics and antifungal agents (Al-Omar & Amr, 2010).

Enzymatic and Chemical Transformations

The ability of this compound to undergo various enzymatic and chemical transformations underscores its utility in synthetic biology and chemistry. For instance, whole-cell catalysis using Burkholderia sp. MAK1 has been applied for regioselective oxyfunctionalization of pyridine derivatives, including 5-hydroxylation, demonstrating innovative approaches to synthesizing hydroxylated pyridines with applications in chemical industry (Stankevičiūtė et al., 2016).

Material Science

In material science, the chemical properties of this compound contribute to the development of novel materials with unique physical and chemical properties. This is exemplified by research into the synthesis of pyridine-based Schiff bases, which have shown potential as antimicrobial agents, thereby extending the applications of this chemical into areas such as coatings and material preservation (Al-Omar & Amr, 2010).

Direcciones Futuras

The future directions for research on “Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate” could include exploring its potential biological activities, studying its chemical reactions, and developing methods for its synthesis. Given the interest in similar compounds, such as indole derivatives , it’s possible that “this compound” could also have interesting properties worth investigating.

Propiedades

IUPAC Name |

methyl 5-hydroxy-6-iodopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDLQMATQQHPQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1-Methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate](/img/structure/B2980240.png)

![2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide](/img/structure/B2980244.png)

![1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol](/img/structure/B2980245.png)

![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2980246.png)